molecular formula C13H9BrN2OS2 B2485796 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 391223-71-5

5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2485796
M. Wt: 353.25
InChI Key: YVDOWMNSRFQKAK-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that likely participates in various chemical reactions due to its functional groups. Such compounds are of interest in material science, pharmacology, and synthetic chemistry due to their unique structural features and potential biological activities.

Synthesis Analysis

The synthesis of similar compounds typically involves cyclization reactions of thioamides with chloroacetoacetates or bromoacetylation of azulenes followed by reactions with thioamides, thioureas, or thiosemicarbazones (Tang Li-jua, 2015); (Hiromi Takao et al., 2004). These methods highlight the versatility in creating complex molecules with multiple functional groups.

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods like IR, 1H NMR, and MS are commonly used to elucidate the structures of such compounds. For instance, the crystal structure analysis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide provided insights into its molecular configuration, exhibiting both intra and intermolecular hydrogen bonds (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Compounds like 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide often undergo bromination and nitration, revealing selectivity in reaction due to their structural configuration. For example, bromination reactions can occur at "abnormal" positions due to specific electronic structures, influencing reaction selectivity and outcomes (Bian-Peng Wu et al., 2013).

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Research has explored the synthesis of pharmacologically active benzo[b]thiophen derivatives, including compounds with bromo substitutions, highlighting their potential in medicinal chemistry. These compounds have been prepared through cyclization processes and further functionalized to explore their pharmacological properties (Chapman et al., 1971).

Catalytic Approaches and Computational Applications

  • Studies on the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches have been reported. The research includes the exploration of structural features through computational applications, providing insights into the electronic structure and potential non-linear optical (NLO) properties of synthesized compounds (Kanwal et al., 2022).

Synthesis of Related Compounds for Material Science

  • Novel thiophene derivatives have been synthesized for applications such as photostabilizers for rigid poly(vinyl chloride), indicating the potential use of similar compounds in material science to enhance the durability of polymers under UV exposure (Balakit et al., 2015).

Computational Chemistry and Bioactivity

  • The synthesis and characterization of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been undertaken, with computational studies and bioassay data suggesting potential antibacterial and antifungal applications. Such studies underscore the importance of integrating synthetic chemistry with computational methods to predict and evaluate the biological activities of new compounds (Mabkhot et al., 2017).

Safety And Hazards


  • Hazard Statements : It is essential to consider safety precautions. For instance, it may cause eye irritation (H319) and oral toxicity (H302).

  • Storage : Store it as a non-combustible solid (Storage Class Code 13).

  • WGK Classification : Classified as WGK 3 (moderate water hazard).


Future Directions


  • Biological Activity : Investigate its potential as an antimicrobial or therapeutic agent.

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its properties.

  • Formulation : Develop suitable formulations for practical applications.


Please note that while I’ve provided an overview, in-depth analysis would require access to scientific literature and experimental data. Researchers should consult relevant papers for a more detailed understanding123.


properties

IUPAC Name

5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS2/c1-7-3-2-4-8-11(7)15-13(19-8)16-12(17)9-5-6-10(14)18-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDOWMNSRFQKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

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